molecular formula C18H21NO5 B12083913 Cephalotaxine, 15-hydroxy-

Cephalotaxine, 15-hydroxy-

Cat. No.: B12083913
M. Wt: 331.4 g/mol
InChI Key: SZCHXNLVRKQEGO-UHFFFAOYSA-N
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Description

Cephalotaxine, 15-hydroxy- is a natural alkaloid derived from the genus Cephalotaxus, which is a member of the Cephalotaxaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of cephalotaxine, 15-hydroxy- involves several steps. One notable method includes the oxidative ring-opening of a furan to unveil an amine-tethered dicarbonyl, which undergoes spontaneous transannular Mannich cyclization. This cascade builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the use of suspension cells of Cephalotaxus mannii treated with elicitors like coronatine and methyl jasmonate to promote the synthesis of cephalotaxine .

Industrial Production Methods: Industrial production of cephalotaxine, 15-hydroxy- is primarily achieved through the extraction from Cephalotaxus plants. The use of plant suspension cultures treated with elicitors has been shown to improve the yield of cephalotaxine, making it a more viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cephalotaxine, 15-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine .

Common Reagents and Conditions: Common reagents used in the synthesis of cephalotaxine include oxidizing agents for the ring-opening of furan and reducing agents for the Mannich cyclization. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reactions occur efficiently .

Major Products Formed: The major products formed from the reactions involving cephalotaxine, 15-hydroxy- include various cephalotaxine derivatives, such as homoharringtonine, which has significant antitumor activity .

Scientific Research Applications

Chemistry: In chemistry, cephalotaxine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, cephalotaxine has been shown to inhibit the viability of various leukemia cells, making it a promising compound for cancer research .

Medicine: In medicine, cephalotaxine derivatives, such as homoharringtonine, have been used to treat chronic myeloid leukemia and acute myeloid leukemia. These compounds have shown significant efficacy in clinical settings .

Industry: In the pharmaceutical industry, cephalotaxine is used as a starting material for the production of anticancer drugs. Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

Mechanism of Action

Cephalotaxine, 15-hydroxy- exerts its effects by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. This mechanism is particularly effective against leukemia cells, where it inhibits the growth and proliferation of cancerous cells .

Comparison with Similar Compounds

Cephalotaxine, 15-hydroxy- is part of a group of alkaloids found in Cephalotaxus plants. Similar compounds include harringtonine, deoxyharringtonine, isoharringtonine, and homoharringtonine. These compounds share a similar cephalotaxane skeleton but differ in their side chains and specific biological activities .

Uniqueness: What sets cephalotaxine, 15-hydroxy- apart from its analogs is its specific hydroxylation, which contributes to its unique chemical properties and biological activities. This hydroxyl group plays a crucial role in its interactions with molecular targets, making it a distinct and valuable compound for research and therapeutic applications .

List of Similar Compounds:

  • Harringtonine
  • Deoxyharringtonine
  • Isoharringtonine
  • Homoharringtonine
  • Cephalosine H
  • Cephalosine J
  • Cephalosine K

Properties

IUPAC Name

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCHXNLVRKQEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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